

An In-depth Technical Guide to p-Nitrophenyl Myristate: Chemical Properties and Applications

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Compound of Interest

Compound Name: 2-Nitrophenyl tetradecanoate

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Introduction

p-Nitrophenyl myristate (PNPM), also known as 4-nitrophenyl tetradecanoate, is a synthetic ester widely employed in biochemical and pharmaceutical research.^[1] Its primary utility lies in its function as a chromogenic substrate for various lipolytic enzymes, including lipases and esterases.^{[1][2]} The enzymatic hydrolysis of PNPM releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a convenient and continuous assay for enzyme activity.^[3] This technical guide provides a comprehensive overview of the chemical properties of p-nitrophenyl myristate, detailed experimental protocols for its use, and visualizations of the underlying biochemical processes.

Core Chemical and Physical Properties

p-Nitrophenyl myristate is a stable compound that is typically a solid at room temperature.^[4] Its chemical structure consists of a myristate (tetradecanoate) fatty acid chain linked to a p-nitrophenol molecule via an ester bond. This structure makes it an effective mimic of natural lipid substrates for lipolytic enzymes.^[1]

Table 1: Physicochemical Properties of p-Nitrophenyl Myristate

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₃₁ NO ₄	[2] [4] [5]
Molecular Weight	349.46 g/mol	[2] [4]
CAS Number	14617-85-7	[2] [4]
Appearance	Powder/Solid	[2] [4]
Melting Point	55 °C	[3] [4]
Boiling Point	458.5 °C at 760 mmHg	[3] [4]
Density	1.037 g/cm ³	[3] [4]
Solubility	Chloroform: 50 mg/mL	[2] [6]
Storage Temperature	-20°C	[2] [6]

Table 2: Computed Properties of p-Nitrophenyl Myristate

Property	Value	Source(s)
LogP	6.725	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	14	[4]
Topological Polar Surface Area	69.44 Å ²	[7]
Complexity	359	[4] [5]

Experimental Protocols

The most common application of p-nitrophenyl myristate is in colorimetric assays to determine the activity of lipases and esterases. The following is a generalized protocol that can be adapted for specific enzymes and experimental conditions.

Lipase/Esterase Activity Assay using p-Nitrophenyl Myristate

This protocol outlines the steps for measuring the enzymatic hydrolysis of p-nitrophenyl myristate. The release of p-nitrophenol is monitored by measuring the absorbance at 410 nm.

Materials:

- p-Nitrophenyl myristate (PNPM)
- Isopropanol
- Tris-HCl buffer (or other suitable buffer, e.g., sodium phosphate)
- Triton X-100 (or other detergent)
- Enzyme solution (e.g., purified lipase or cell lysate)
- Microplate reader or spectrophotometer
- 96-well microplate or cuvettes

Procedure:

- Preparation of Substrate Stock Solution:
 - Dissolve p-nitrophenyl myristate in isopropanol to prepare a stock solution (e.g., 10-20 mM).^[8] Due to the hydrophobicity of PNPM, sonication may be required to aid dissolution.
- Preparation of Reaction Buffer:
 - Prepare a suitable buffer at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5-8.0).
 - Add a non-ionic detergent, such as Triton X-100 (e.g., 0.3-0.5% v/v), to the buffer to emulsify the substrate and improve its accessibility to the enzyme.^[8]^[9]
- Preparation of the Substrate Emulsion:

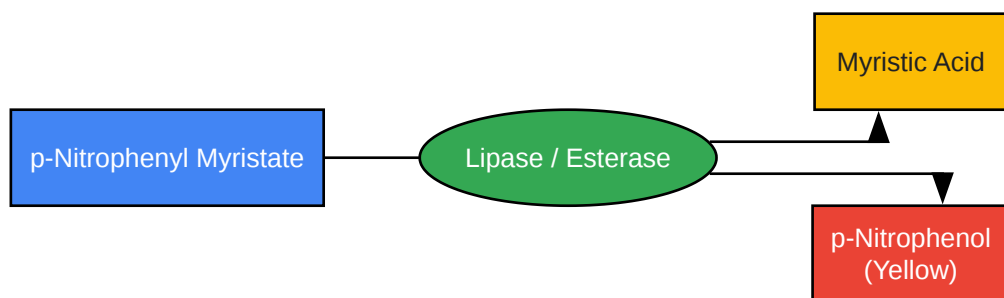
- To prepare the working substrate solution, mix the PNPM stock solution with the reaction buffer containing Triton X-100.[8] The mixture may initially appear cloudy and can be clarified by warming and agitation.[8]
- Enzyme Assay:
 - Pipette the substrate emulsion into the wells of a 96-well microplate or into cuvettes.
 - Pre-incubate the plate/cuvettes at the desired assay temperature (e.g., 37°C).[1]
 - Initiate the reaction by adding the enzyme solution to the substrate emulsion.
 - Immediately begin monitoring the increase in absorbance at 410 nm over time using a microplate reader or spectrophotometer.[8][10]
- Data Analysis:
 - The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
 - Enzyme activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitrophenol under the specific assay conditions is required. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute.[3][8]

Controls:

- Substrate Blank: A reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of the substrate.
- Enzyme Blank: A reaction mixture without the substrate to correct for any background absorbance from the enzyme solution.

Visualizations

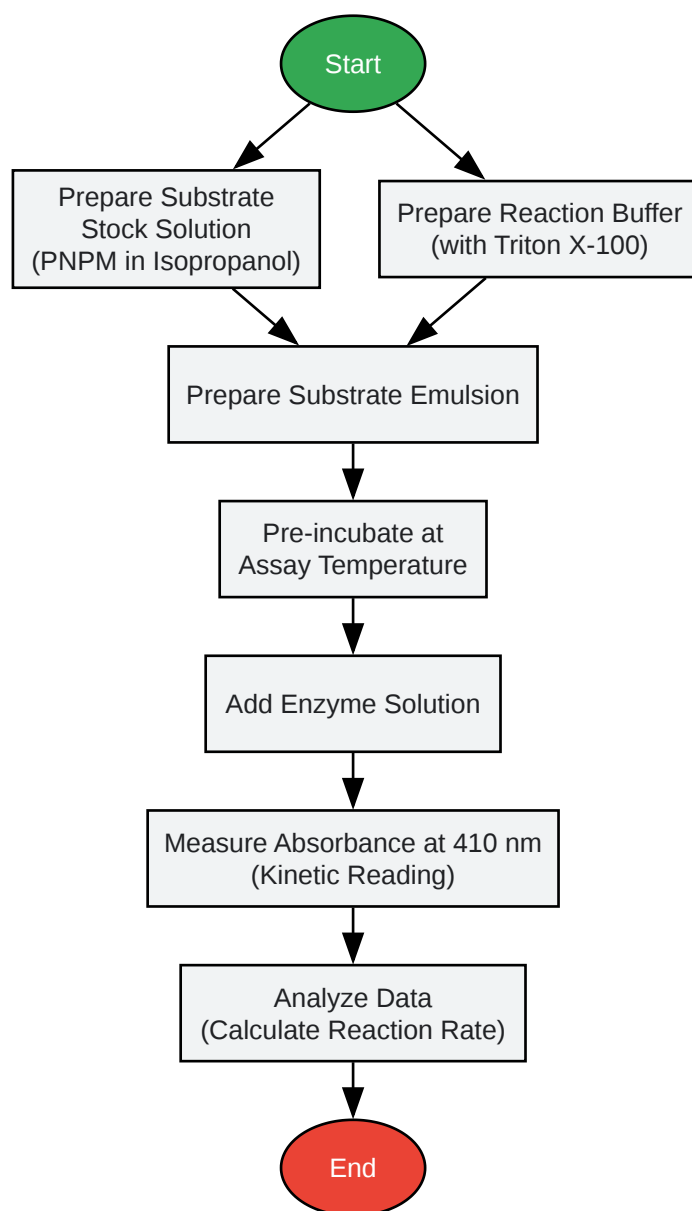
Enzymatic Hydrolysis of p-Nitrophenyl Myristate



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Caption: Enzymatic cleavage of p-nitrophenyl myristate.

General Workflow for a Lipase/Esterase Assay



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Caption: A typical workflow for a lipase/esterase activity assay.

Conclusion

p-Nitrophenyl myristate is a valuable tool for researchers in biochemistry and drug discovery. Its well-defined chemical properties and its utility as a chromogenic substrate make it an excellent choice for the characterization of lipolytic enzymes. The protocols and visualizations provided in this guide offer a solid foundation for the effective use of p-nitrophenyl myristate in a laboratory setting.

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